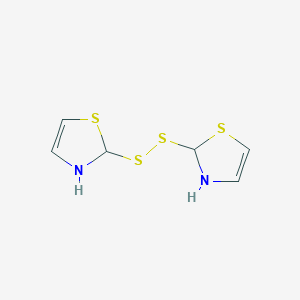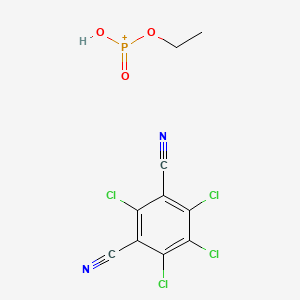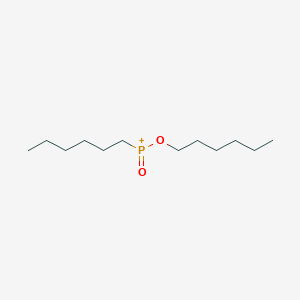![molecular formula C18H14N2O4 B14322023 4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid CAS No. 102769-85-7](/img/structure/B14322023.png)
4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a naphthalene carboxylic acid, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid typically involves the condensation of 2-methoxyphenylhydrazine with a naphthalene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods ensures consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalene compounds.
Applications De Recherche Scientifique
4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Methoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate
Uniqueness
4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid is unique due to its naphthalene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
102769-85-7 |
|---|---|
Formule moléculaire |
C18H14N2O4 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
1-hydroxy-4-[(2-methoxyphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14N2O4/c1-24-16-9-5-4-8-14(16)19-20-15-10-13(18(22)23)17(21)12-7-3-2-6-11(12)15/h2-10,21H,1H3,(H,22,23) |
Clé InChI |
XVVNSYPASGOJCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


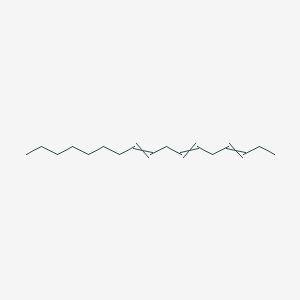
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
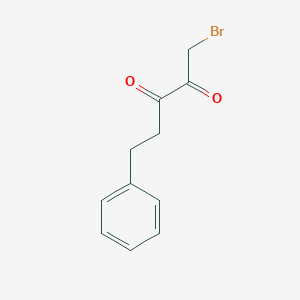
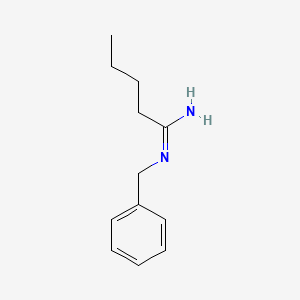
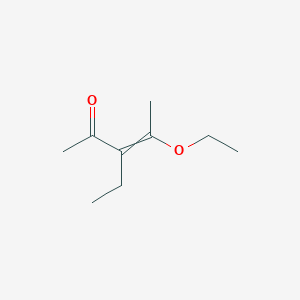
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
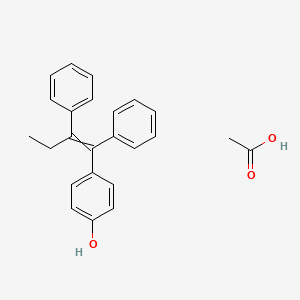
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
